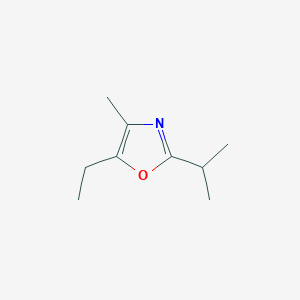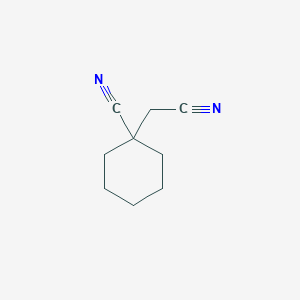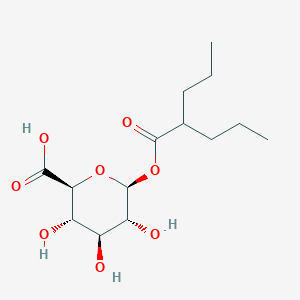
N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a nitro group on the benzylidene ring and a chloro group on the aniline ring, along with an N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide typically involves the condensation of 4-nitrobenzaldehyde with 4-chloroaniline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired N-oxide product. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as metal oxides or supported noble metals, can also be employed to improve the selectivity and rate of the reaction. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized to form higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N-(4-aminobenzylidene)-4-chloroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The N-oxide functional group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can be compared with other similar compounds, such as:
N-(4-Nitrobenzylidene)-2-chloroaniline N-oxide: Similar structure but with the chloro group at a different position.
N-(4-Nitrobenzylidene)-4-bromoaniline N-oxide: Similar structure but with a bromo group instead of a chloro group.
N-(4-Nitrobenzylidene)-4-methoxyaniline N-oxide: Similar structure but with a methoxy group instead of a chloro group.
特性
CAS番号 |
19865-63-5 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-3-7-12(8-4-11)15(17)9-10-1-5-13(6-2-10)16(18)19/h1-9H |
InChIキー |
LBLMRAOIJSVGSN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



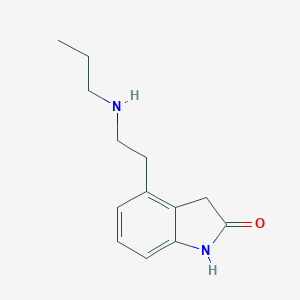
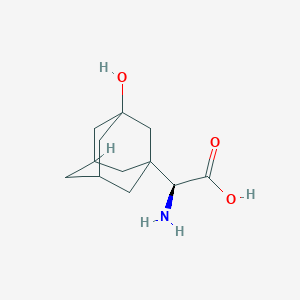
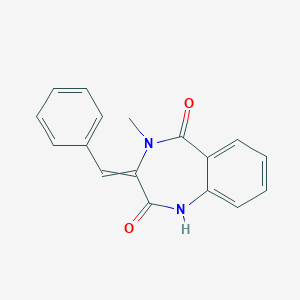
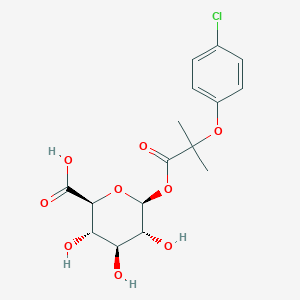
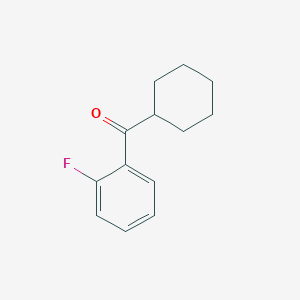
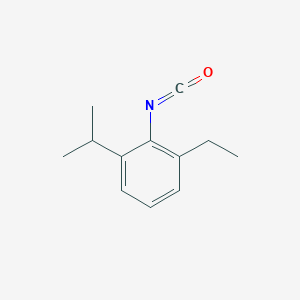

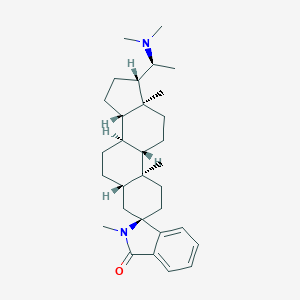
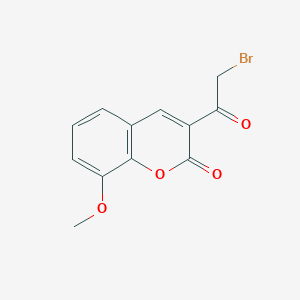
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
